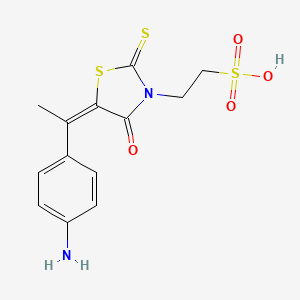

(E)-2-(5-(1-(4-aminophenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolidinones are a class of compounds that have attracted significant attention due to their wide range of pharmacological properties. Compounds similar to "(E)-2-(5-(1-(4-aminophenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid" typically involve thiazolidine derivatives, which are known for their anti-inflammatory, antimicrobial, and anticancer activities among others. These compounds are often synthesized via reactions involving thioglycolic acid with various aldehydes and ketones in the presence of catalysts.

Synthesis Analysis

The synthesis of thiazolidinone derivatives, akin to the compound , often involves the condensation of thioglycolic acid with aldehydes in the presence of catalysts like anhydrous zinc chloride. Microwave-assisted synthesis has been utilized for efficient preparation of such compounds, demonstrating the adaptability of synthetic methodologies to produce these derivatives efficiently (Zidar, Kladnik, & Kikelj, 2009).

Scientific Research Applications

Trypanocidal and Anticancer Activity

Research demonstrates that derivatives of thiazolidinone, which structurally resemble the compound , have been synthesized and evaluated for their trypanocidal and anticancer activities. Notably, some compounds have shown significant activity against Trypanosoma species and human tumor cell lines, indicating potential applications in developing treatments for trypanosomiasis and cancer. For instance, certain derivatives inhibited the growth of parasites at sub-micromolar concentrations and demonstrated selectivity towards human cells, making them non-toxic and promising for further investigation in anticancer therapies (Holota et al., 2019).

Corrosion Inhibition

Another application area for thiazolidinone derivatives is in the field of corrosion inhibition. Studies have shown that these compounds can serve as effective corrosion inhibitors for metals, such as mild steel, in acidic environments. The inhibitors work by forming a protective layer on the metal surface, significantly reducing the corrosion rate. This application is crucial in industries where metal longevity and durability are paramount, including in the construction and automotive sectors (Bedair et al., 2022).

properties

IUPAC Name |

2-[(5E)-5-[1-(4-aminophenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S3/c1-8(9-2-4-10(14)5-3-9)11-12(16)15(13(20)21-11)6-7-22(17,18)19/h2-5H,6-7,14H2,1H3,(H,17,18,19)/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGPRWJZKPYTBA-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C(=O)N(C(=S)S1)CCS(=O)(=O)O)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\1/C(=O)N(C(=S)S1)CCS(=O)(=O)O)/C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2491406.png)

![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2491409.png)

![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid](/img/structure/B2491417.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2491419.png)

![N-(2-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2491420.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide hydrochloride](/img/structure/B2491422.png)

![4-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-1,6-dimethylquinolin-2(1H)-one](/img/structure/B2491423.png)

![(E)-2-{[2-(2,4-difluorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B2491425.png)